N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as alkylation, acylation, and condensation reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups, such as carbonyl groups, into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide include:
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)butanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H35NO10 |
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Molecular Weight |
605.6 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C33H35NO10/c1-5-40-24-12-11-19(15-25(24)41-6-2)13-14-34-27(35)17-21(28-29(36)20-9-7-8-10-23(20)44-33(28)37)22-16-26(38-3)31-32(30(22)39-4)43-18-42-31/h7-12,15-16,21,36H,5-6,13-14,17-18H2,1-4H3,(H,34,35) |
InChI Key |
UZGHGNACAYBHEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC(=C3C(=C2OC)OCO3)OC)C4=C(C5=CC=CC=C5OC4=O)O)OCC |
Origin of Product |
United States |
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